![molecular formula C4H3IN2 B1298665 Iodopyrazine CAS No. 32111-21-0](/img/structure/B1298665.png)
Iodopyrazine
Overview
Description
Iodopyrazines are a class of organic compounds characterized by the presence of an iodine atom attached to a pyrazine ring. Pyrazine is a heterocyclic aromatic compound with a structure that includes two nitrogen atoms opposite each other in a six-membered ring. The iodine substitution on the pyrazine ring can significantly alter the chemical and physical properties of the molecule, making iodopyrazines useful intermediates in the synthesis of various derivatives with potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of iodopyrazines and their derivatives has been explored through various methods. For instance, 6-iodopyrazolo[1,5-a]pyridines were synthesized using gold-catalyzed and iodine-mediated cyclization of enynylpyrazoles, which were further functionalized to create compounds such as 6-arylpyrazolo[1,5-a]pyridines and 6-cyanopyrazolo[1,5-a]pyridines . Lithiation of iodopyrazine followed by reaction with electrophiles has been used to synthesize new pyrazine derivatives, demonstrating the utility of iodine and nitrogen-directed metallations . Additionally, regioselective metallation of 2-fluoropyrazine has led to the synthesis of various iodofluoropyrazines, which were used to create aryl and alkylbenzylpyrazines . A one-pot synthesis approach has been reported for 1-aryl-substituted 4-iodopyrazole-3-ols, highlighting the advantages of high atom economy and environmental friendliness .
Molecular Structure Analysis
The molecular structure of iodopyrazines is influenced by the presence of the iodine atom, which can affect the electronic distribution within the molecule. The 13C NMR study of N-substituted 4-iodo- and 3,4-diiodopyrazoles has provided insights into the influence of iodo- and N-1 substituents on the chemical shifts and spin coupling constants, which are crucial for understanding the electronic structure of these compounds .
Chemical Reactions Analysis
Iodopyrazines participate in various chemical reactions due to the reactivity of the iodine atom. For example, the iodinated pyrazines have been used in Suzuki-Miyaura coupling reactions and Ullmann condensation reactions to create diverse pyrazine-based structures . The nitrodeiodination of iodopyrazoles using silica–sulfuric acid catalysts has been reported, which is significant for the nitration of iodoazoles in drug and pharmaceutical industries . Furthermore, the synthesis of 4-(pyrazol-4-yl)thiazoles and 2-mercaptoimidazoles from 4-acetylpyrazole using hypervalent iodine reagents demonstrates the versatility of iodopyrazines in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of iodopyrazines are largely determined by the iodine substituent. The introduction of iodine can increase the molecular weight and influence the boiling and melting points of the compounds. The reactivity of iodopyrazines towards metallation, oxidation, and coupling reactions indicates their potential as intermediates in the synthesis of more complex molecules. The ability to undergo regioselective metallation and participate in cross-coupling reactions underlines the importance of iodopyrazines in organic synthesis . The high yields and simplified workup procedures reported for some of the synthetic methods suggest that iodopyrazines can be efficiently produced for further applications .
Scientific Research Applications
Synthesis and Derivative Formation
- Iodopyrazine has been used in the synthesis of new pyrazine and pyrimidine derivatives through lithiation reactions, demonstrating iodo and nitrogen directed metallations (Plé, Turck, Heynderickx, & Quéguiner, 1998).
- Innovative synthesis methods, such as the oxidative cyclization of 3-(2-iodophenyl)-1H-pyrazoles, have been developed to create iodolopyrazolium triflates. These compounds serve as valuable intermediates for further chemical transformations, including site-selective ring openings and the production of drug derivatives like celecoxib (Boelke et al., 2020).
Applications in Catalysis
- Iodopyrazine is involved in palladium-catalyzed aminocarbonylation reactions. This process allows the creation of N-substituted nicotinamides and pyridyl-glyoxylamides, which have potential biological importance (Takács, Jakab, Petz, & Kollár, 2007).
- It also plays a role in the Faujasite-catalyzed nitrodeiodination of iodopyrazoles, a process relevant in pharmaceutical industries for the synthesis of nitropyrazoles (Ravi & Tewari, 2013).
Crystallography and Protein Binding
- 4-Iodopyrazole, a derivative of iodopyrazine, binds to many small molecule binding hot spots in target proteins. This property is utilized in crystallography for experimental phase determination by single-wavelength anomalous dispersion (SAD), offering a low-cost and safe alternative in protein crystallography (Bauman, Harrison, & Arnold, 2016).
Coordination Chemistry
- Iodopyrazine has been used to create new copper(I) iodide coordination polymers, exhibiting unique modifications and thermodynamic properties. These polymers demonstrate interesting structural features and potential applications in materials science (Näther, Wriedt, & Jess, 2003).
Chiral Alcohol Synthesis
- The iodine-metal exchange of iodopyrazine and its use in enantioselective addition reactions have been reported, leading to the synthesis of chiral pyrazylalcohols with high enantiomeric excesses. This application is significant in the field of asymmetric synthesis (Payen, Chevallier, Mongin, & Gros, 2012).
Safety And Hazards
properties
IUPAC Name |
2-iodopyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IN2/c5-4-3-6-1-2-7-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWPFIUVDKHHGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90953990 | |
Record name | 2-Iodopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90953990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodopyrazine | |
CAS RN |
32111-21-0 | |
Record name | 2-Iodopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90953990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iodopyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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